molecular formula C14H12N2O6S2 B083938 Bis(2-nitro-4-methoxyphenyl)disulfide CAS No. 14371-84-7

Bis(2-nitro-4-methoxyphenyl)disulfide

Cat. No.: B083938
CAS No.: 14371-84-7
M. Wt: 368.4 g/mol
InChI Key: GDPGXDPBJUYOJU-UHFFFAOYSA-N
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Description

Bis(2-nitro-4-methoxyphenyl)disulfide is a chemical compound known for its unique structure and properties It belongs to the class of nitrophenyl disulfides and is characterized by the presence of two 4-methoxy-2-nitrophenyl groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis(4-methoxy-2-nitrophenyl) typically involves the reaction of 4-methoxy-2-nitrophenyl thiol with an oxidizing agent. One common method is the oxidation of 4-methoxy-2-nitrophenyl thiol using hydrogen peroxide or iodine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation .

Industrial Production Methods

In an industrial setting, the production of disulfide, bis(4-methoxy-2-nitrophenyl) may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(2-nitro-4-methoxyphenyl)disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-nitro-4-methoxyphenyl)disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and as a precursor for other nitrophenyl derivatives.

    Biology: Studied for its potential role in redox biology and as a tool for probing disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug development for cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and properties

Mechanism of Action

The mechanism of action of disulfide, bis(4-methoxy-2-nitrophenyl) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the reduction of disulfide bonds in proteins. These interactions are crucial in various biological processes, including protein folding and redox signaling .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl) disulfide
  • Bis(2-nitrophenyl) disulfide
  • Bis(2-aminophenyl) disulfide

Uniqueness

Bis(2-nitro-4-methoxyphenyl)disulfide is unique due to the presence of methoxy and nitro groups on the phenyl rings. These substituents influence the compound’s reactivity and properties, making it distinct from other nitrophenyl disulfides. The methoxy group can enhance the compound’s solubility and reactivity, while the nitro group can participate in various substitution reactions .

Properties

IUPAC Name

4-methoxy-1-[(4-methoxy-2-nitrophenyl)disulfanyl]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPGXDPBJUYOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065763
Record name Disulfide, bis(4-methoxy-2-nitrophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14371-84-7
Record name Bis(4-methoxy-2-nitrophenyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14371-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disulfide, bis(4-methoxy-2-nitrophenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, bis(4-methoxy-2-nitrophenyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disulfide, bis(4-methoxy-2-nitrophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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